molecular formula C9H9ClN2O2S B12935121 Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester CAS No. 61984-76-7

Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester

Cat. No.: B12935121
CAS No.: 61984-76-7
M. Wt: 244.70 g/mol
InChI Key: GQMBFNZZKWQQCH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is a heterocyclic compound that contains both imidazole and thiazole rings These rings are known for their wide range of biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro group at the 2-position of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

    Oxidation: Formation of oxidized derivatives with different functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Formation of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)acetic acid: Similar structure but lacks the ethyl ester group.

    2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetate: Similar structure but with a bromo group instead of a chloro group.

    2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is unique due to the presence of both the ethyl ester and chloro groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-2-14-8(13)3-6-4-12-5-7(10)15-9(12)11-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMBFNZZKWQQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(SC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487357
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61984-76-7
Record name Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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